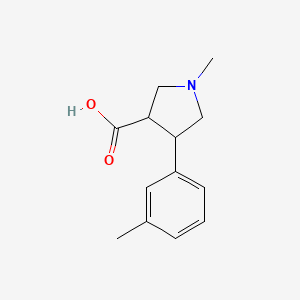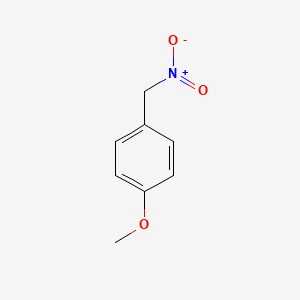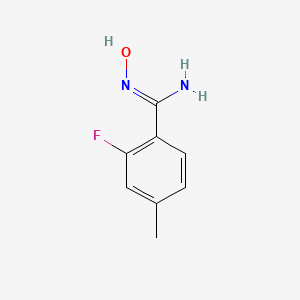
1-Methyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the pyrrolidine ring in this compound contributes to its unique chemical and biological properties .
Méthodes De Préparation
The synthesis of 1-Methyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-methylbenzylamine with ethyl 2-bromoacetate followed by cyclization can yield the desired pyrrolidine derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1-Methyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to yield reduced derivatives.
Applications De Recherche Scientifique
1-Methyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Methyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives. These compounds share the pyrrolidine ring but differ in their substituents and overall structure, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
1-methyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-9-4-3-5-10(6-9)11-7-14(2)8-12(11)13(15)16/h3-6,11-12H,7-8H2,1-2H3,(H,15,16) |
Clé InChI |
XKKARNJVKAETNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2CN(CC2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid](/img/structure/B13613301.png)






![n-[(Furan-3-yl)methyl]hydroxylamine](/img/structure/B13613332.png)



![Methyl 2-[(prop-2-en-1-yl)amino]acetate](/img/structure/B13613344.png)
![N-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13613346.png)

